molecular formula C11H10N2O3 B14492401 2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione CAS No. 63658-60-6

2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B14492401
CAS No.: 63658-60-6
M. Wt: 218.21 g/mol
InChI Key: GGSHZRJFBWZOSQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Comparison with Similar Compounds

2-(2-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific methoxyphenyl substitution, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

63658-60-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C11H10N2O3/c1-16-8-5-3-2-4-7(8)11-12-9(14)6-10(15)13-11/h2-5H,6H2,1H3,(H,12,13,14,15)

InChI Key

GGSHZRJFBWZOSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=O)CC(=O)N2

Origin of Product

United States

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